molecular formula C17H19NO2 B2983207 N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide CAS No. 1049035-92-8

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2983207
CAS No.: 1049035-92-8
M. Wt: 269.344
InChI Key: HUCAHRBZFNBIDY-UHFFFAOYSA-N
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Description

“N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide” is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.344. It is a part of the cycloalkanes family, which are cyclic hydrocarbons . The carbons of the molecule are arranged in the form of a ring .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C17H19NO2. It is a part of the cycloalkanes family, which are cyclic hydrocarbons . The carbons of the molecule are arranged in the form of a ring . The carboxamide group in the molecule has the structure RC(=O)NR2 .

Scientific Research Applications

Synthesis and Chemical Properties

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide is a compound with potential for various scientific applications. Ikemoto et al. (2005) described the synthesis of a similar compound, a CCR5 antagonist, showcasing the compound's potential in drug development, particularly in the context of targeting specific receptors (Ikemoto et al., 2005).

Biological Activity

Zhou et al. (2008) explored a compound with a similar structure, focusing on its role as a histone deacetylase (HDAC) inhibitor. This indicates the potential use of this compound in cancer research, as HDAC inhibitors play a crucial role in regulating gene expression (Zhou et al., 2008).

Synthesis and Derivatives

Research by Petrie et al. (1986) involved synthesizing nucleoside and nucleotide derivatives of a similar compound, testing for antiviral and cytostatic activity. This indicates that derivatives of this compound could be significant in developing antiviral or anticancer agents (Petrie et al., 1986).

Catalytic Applications

Hyster and Rovis (2010) demonstrated the use of a related benzamide compound in catalytic processes, specifically in Rhodium-catalyzed oxidative cycloaddition. This suggests that this compound could have applications in synthetic chemistry, potentially in facilitating complex chemical reactions (Hyster & Rovis, 2010).

Medical Applications

Pritchett et al. (1989) conducted a study on GABAA-benzodiazepine receptors, which are essential in neuroscience and pharmacology. The structure of this compound is closely related to benzodiazepines, indicating its potential application in studies related to neurology and psychology (Pritchett, Lüddens, & Seeburg, 1989).

Properties

IUPAC Name

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-7-13-11-14(8-9-20-16(13)10-12)17(19)18-15-4-2-3-5-15/h6-11,15H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAHRBZFNBIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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